Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 128073-16-5
VCID: VC21254436
InChI: InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C9H7ClF3NO2
Molecular Weight: 253.6 g/mol

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

CAS No.: 128073-16-5

Cat. No.: VC21254436

Molecular Formula: C9H7ClF3NO2

Molecular Weight: 253.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate - 128073-16-5

Specification

CAS No. 128073-16-5
Molecular Formula C9H7ClF3NO2
Molecular Weight 253.6 g/mol
IUPAC Name ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Standard InChI Key COMQYNZHBCNPNW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate is characterized by a pyridine core with three key functional groups: a chlorine atom at position 3, a trifluoromethyl group at position 5, and an ethyl carboxylate moiety at position 2. This particular arrangement of electron-withdrawing groups creates a highly electron-deficient aromatic system with distinctive chemical reactivity patterns .

The compound is uniquely identified by several chemical identifiers, which are essential for proper cataloging and reference in scientific literature. These identifiers are presented in Table 1 below.

Table 1: Chemical Identifiers of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

IdentifierValue
CAS Number128073-16-5
Molecular FormulaC₉H₇ClF₃NO₂
Molecular Weight253.605 g/mol
MDL NumberMFCD06656414
InChI KeyCOMQYNZHBCNPNW-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
IUPAC Nameethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Physical Properties

The physical properties of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate significantly influence its handling, storage, and applications in various chemical processes. As documented in commercial specifications, this compound presents as a yellow liquid with specific physical characteristics outlined in Table 2 .

Table 2: Physical Properties of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate

PropertyValue/Description
Physical FormLiquid
ColorYellow
Boiling Point66°C
Percent Purity (Commercial)≥98.0% (GC)

The relatively low boiling point of 66°C indicates high volatility, which necessitates careful handling during laboratory procedures and industrial applications. This property also suggests that specialized containment methods may be required during synthesis and purification processes.

Synthetic Routes and Production Methods

Laboratory-Scale Synthesis

While the search results don't provide specific synthetic pathways for Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate, its production likely involves either direct functionalization of pre-existing pyridine rings or construction of the pyridine scaffold with the desired substituents in place. The presence of both the trifluoromethyl group and chlorine atom suggests specialized fluorination and chlorination techniques are required in its synthesis.

Chemical Reactivity and Transformations

Reactivity Profile

The electron-deficient nature of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate, due to the presence of both chlorine and trifluoromethyl substituents, makes it particularly susceptible to nucleophilic substitution reactions. The chlorine atom at position 3 represents a reactive site for various coupling reactions and nucleophilic substitutions, while the ester group provides opportunities for further transformations.

Hydrolysis Products

A significant transformation of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate involves hydrolysis of the ethyl ester group to yield 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA). This acid derivative has been identified as a metabolite of the fungicide fluopyram, highlighting the compound's relevance in environmental and agricultural chemistry .

Applications in Chemical Research and Industry

Pharmaceutical Intermediate

Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. The reactive chlorine position allows for various substitution reactions, making it useful in the creation of drug candidates with modified pyridine scaffolds.

Agricultural Chemistry Applications

Research indicates that compounds structurally related to Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate play significant roles in agricultural chemistry. Specifically, the acid form (PCA) has been identified as a metabolite of the fungicide fluopyram, with documented effects on plant growth regulation .

Biological Activity and Environmental Impact

Phytotoxic Effects

Studies investigating 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), the hydrolysis product of our target compound, have documented significant phytotoxic effects. Research published in the Journal of Agricultural and Food Chemistry demonstrates that PCA causes growth disorders in grapevines, including leaf epinasty, impaired berry development, and root growth anomalies resembling damage from auxin herbicides .

Crop Impact Assessment

Field trials and greenhouse experiments have established a connection between the application of fluopyram (which metabolizes to PCA) in vineyards and subsequent emergence of growth anomalies. These findings suggest that compounds containing the 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid moiety require careful management in agricultural settings to prevent unintended phytotoxic effects .

Table 3: Documented Phytotoxic Effects of 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA)

EffectDescriptionAgricultural Impact
Leaf EpinastyAbnormal downward curling of leavesReduced photosynthetic capacity
Impaired Berry DevelopmentAbnormal growth of grape berriesSignificant harvest losses
Root Growth AnomaliesAltered root development patternsCompromised nutrient uptake
Flower DamageGrowth disorders in grapevine flowersReduced fruit set and yield

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the structural relationships between Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate and similar compounds provides valuable insights into structure-activity relationships. A notable analog is Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, which differs only in the substitution of fluorine for chlorine at position 3 of the pyridine ring.

Table 4: Comparison of Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylateC₉H₇ClF₃NO₂253.605 g/molReference compound
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylateC₉H₇F₄NO₂237.15 g/molFluorine at position 3 instead of chlorine
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acidC₇H₃ClF₃NO₂225.55 g/molAcid form (no ethyl ester group)

Electronic Properties

The distinct electronic properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid have been noted in crystallographic studies. These properties arise from the unique combination of the chlorine atom and trifluoromethyl group attached to the pyridinecarboxylic ring, potentially contributing to its applications in medical research .

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